REACTION_CXSMILES
|
[C:1]1([C:7]2[C:18]3[CH2:17][CH2:16][CH2:15][C:14]=3[CH:13]=[C:12]3[C:8]=2[CH2:9][CH:10]([CH3:20])[C:11]3=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].CO.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O>[C:1]1([C:7]2[C:8]3[CH2:9][C:10]([CH3:20])=[CH:11][C:12]=3[CH:13]=[C:14]3[C:18]=2[CH2:17][CH2:16][CH2:15]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
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4-phenyl-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C2CC(C(C2=CC=2CCCC12)=O)C
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After phase separation the water phase
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Type
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EXTRACTION
|
Details
|
was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
Organic phase was evaporated
|
Type
|
ADDITION
|
Details
|
mixed with 100 mg of p-toluenesulfonic acid
|
Type
|
DISTILLATION
|
Details
|
Water was distilled off from this reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours on a water separator until reaction
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed once with 100 ml of saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was dried in an oil pump vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (200 g of silica gel, 1 l of heptane: diethylether=9:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=C2CCCC2=CC=2C=C(CC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |